molecular formula C24H18BrNO6 B12043803 Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B12043803
M. Wt: 496.3 g/mol
InChI Key: OWYHFYQDRTVQEM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H18BrNO6. It is a member of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a bromine atom, a nitrobenzyl group, and a benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable benzofuran precursor. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions .

Following bromination, the nitrobenzyl group is introduced through a nucleophilic substitution reaction. This step involves reacting the brominated benzofuran with 3-nitrobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and a catalytic amount of acid .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Substituted benzofuran: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of both a bromine atom and a nitrobenzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C24H18BrNO6

Molecular Weight

496.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18BrNO6/c1-2-30-24(27)22-18-12-21(31-14-15-7-6-10-17(11-15)26(28)29)19(25)13-20(18)32-23(22)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3

InChI Key

OWYHFYQDRTVQEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)[N+](=O)[O-])Br)C4=CC=CC=C4

Origin of Product

United States

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